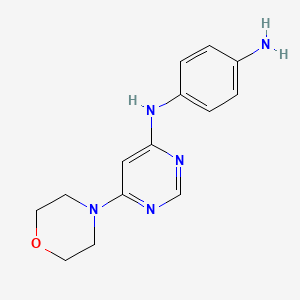
4-Methyl-1-(4-nitrophenyl)-5-(p-tolyl)-1H-1,2,3-triazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-1-(4-nitrophenyl)-5-(p-tolyl)-1H-1,2,3-triazole is a triazole derivative known for its unique structural properties and potential applications in various fields of science and industry. This compound features a triazole ring substituted with a methyl group, a nitrophenyl group, and a p-tolyl group, making it a subject of interest for researchers exploring its chemical behavior and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1-(4-nitrophenyl)-5-(p-tolyl)-1H-1,2,3-triazole typically involves a multi-step process. One common method is the Huisgen 1,3-dipolar cycloaddition reaction, where an azide and an alkyne react to form the triazole ring. The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, efficient catalysts, and scalable reaction conditions. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
化学反応の分析
Types of Reactions
4-Methyl-1-(4-nitrophenyl)-5-(p-tolyl)-1H-1,2,3-triazole can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The triazole ring can participate in substitution reactions, where one of the substituents is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups to the triazole ring.
科学的研究の応用
4-Methyl-1-(4-nitrophenyl)-5-(p-tolyl)-1H-1,2,3-triazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: Researchers explore its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: It may serve as a lead compound in drug discovery and development.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism by which 4-Methyl-1-(4-nitrophenyl)-5-(p-tolyl)-1H-1,2,3-triazole exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a desired therapeutic effect. The exact pathways involved can vary and are often the subject of ongoing research.
類似化合物との比較
Similar Compounds
1-Phenyl-5-(p-tolyl)-1H-1,2,3-triazole: Lacks the nitro group, which may affect its reactivity and applications.
4-Methyl-1-phenyl-5-(p-tolyl)-1H-1,2,3-triazole: Similar structure but without the nitrophenyl group, leading to different chemical properties.
Uniqueness
4-Methyl-1-(4-nitrophenyl)-5-(p-tolyl)-1H-1,2,3-triazole is unique due to the presence of both the nitrophenyl and p-tolyl groups, which confer distinct chemical and physical properties
特性
分子式 |
C16H14N4O2 |
|---|---|
分子量 |
294.31 g/mol |
IUPAC名 |
4-methyl-5-(4-methylphenyl)-1-(4-nitrophenyl)triazole |
InChI |
InChI=1S/C16H14N4O2/c1-11-3-5-13(6-4-11)16-12(2)17-18-19(16)14-7-9-15(10-8-14)20(21)22/h3-10H,1-2H3 |
InChIキー |
HZMWHUDBAKXKLY-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C2=C(N=NN2C3=CC=C(C=C3)[N+](=O)[O-])C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


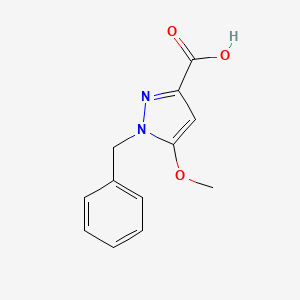
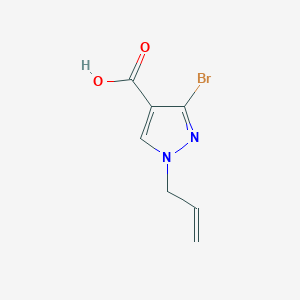
![2-amino-3-methyl-N-propan-2-yl-N-[(1S)-1-(1,3-thiazol-2-yl)ethyl]butanamide](/img/structure/B11792829.png)
![4-(2,4-Dichlorophenyl)-5-(methylsulfonyl)-1H-thieno[2,3-c]pyrazol-3-amine](/img/structure/B11792847.png)
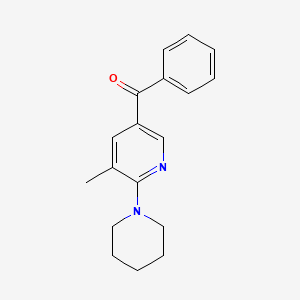

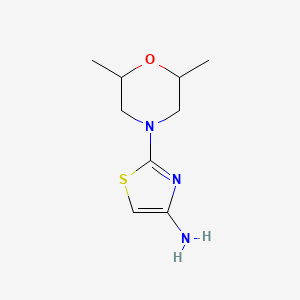
![5-(2-Aminoethyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B11792863.png)





